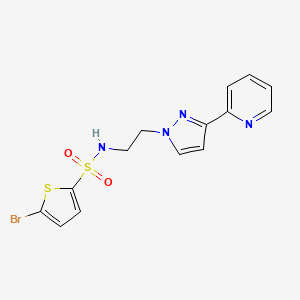

5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2S2/c15-13-4-5-14(22-13)23(20,21)17-8-10-19-9-6-12(18-19)11-3-1-2-7-16-11/h1-7,9,17H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNBJPHLDRSGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with the pyrazole ring.

Sulfonamide Formation: The thiophene-2-sulfonamide group is introduced through a sulfonation reaction, typically using chlorosulfonic acid.

Bromination: The final step involves the bromination of the thiophene ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonamide to a sulfinamide.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including antibacterial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and aromatic rings can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural or functional similarities with the target molecule:

5-Bromo-N,N-diethylthiophene-2-sulfonamide

- Core : Thiophene-2-sulfonamide with a 5-bromo substituent.

- Key Difference : Diethylamine replaces the pyridinyl-pyrazole ethyl group.

- Synthesis: Not explicitly described, but brominated thiophene sulfonamides are typically synthesized via sulfonylation of amines with sulfonyl chlorides .

3-(3-(2-(2-(tert-butyl)-1H-imidazole-1-yl)acetyl)phenyl)-5-isobutyl-N-(5-(trifluoromethyl)pyridin-2-yl)thiophene-2-sulfonamide

- Core : Thiophene-2-sulfonamide with a trifluoromethylpyridinyl substituent.

- Key Differences : Trifluoromethylpyridine instead of pyridinyl-pyrazole; isobutyl and acetylated phenyl groups enhance hydrophobicity.

- Synthesis : Copper(I)-catalyzed coupling under microwave irradiation .

- Properties : The trifluoromethyl group increases metabolic stability, while the acetylated phenyl moiety may enhance binding to hydrophobic pockets in biological targets.

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)

- Core : Thiophene-2-sulfonamide with a 5-bromo substituent.

- Key Differences : Triazole ring replaces pyrazole; 3-chlorophenylmethyl group adds lipophilicity.

- Synthesis : Likely via SNAr (nucleophilic aromatic substitution) between brominated thiophene sulfonamide and a triazole-containing amine .

- Properties : The triazole’s rigidity and chlorine atom may improve target selectivity but reduce solubility compared to the pyridinyl-pyrazole analogue.

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

- Core : Pyrazole-carboxamide with bromine and sulfonamide groups.

- Key Differences : Naphthalene sulfonamide and chloropyridinyl substituents increase molecular complexity.

- Synthesis : Stepwise coupling using NaH as a base in THF .

- Properties : The naphthalene group may enhance π-π interactions but reduce bioavailability due to higher molecular weight.

Comparative Data Table

Key Research Findings

Substituent Effects on Bioactivity :

- Pyridinyl-pyrazole ethyl groups (target compound) favor interactions with angiotensin AT2 receptors, as seen in related thiophene sulfonamide ligands .

- Triazole analogues (e.g., CAS 827593-21-5) exhibit altered selectivity profiles due to increased rigidity .

Synthetic Efficiency :

- Microwave-assisted CuI catalysis () achieves higher yields (>80%) compared to traditional carbodiimide methods (~60–70%) .

- SNAr reactions () are preferred for introducing heterocyclic amines but require precise control of temperature and base strength.

Physicochemical Properties :

Biological Activity

5-Bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Weight: 360.24 g/mol

- Chemical Class: Sulfonamide derivative

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. Notably, it has shown promising results against multi-drug resistant strains of Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) as low as 0.39 μg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 0.39 | 0.78 |

| Escherichia coli | 1.00 | 2.00 |

| Staphylococcus aureus | 0.75 | 1.50 |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for selected derivatives . This positions it as a potential candidate for further development in tuberculosis treatment.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. Docking studies have suggested that it forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy against resistant strains .

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by researchers synthesized a series of thiophene derivatives, including the compound , and tested their antimicrobial efficacy against clinical isolates of resistant bacteria. The results indicated that the compound displayed significant antibacterial activity, making it a candidate for further pharmacological exploration . -

Antitubercular Evaluation:

Another study focused on the synthesis and evaluation of similar pyrazole derivatives for their antitubercular activity. The findings indicated that certain modifications to the structure could enhance activity against Mycobacterium tuberculosis, suggesting a structure-activity relationship that could be exploited in drug development .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, including:

- Step 1: Bromination of the thiophene ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 50–60°C).

- Step 2: Sulfonamide formation via reaction of the brominated thiophene with chlorosulfonic acid, followed by amine coupling (e.g., ethylenediamine derivatives).

- Step 3: Pyrazole ring assembly through cyclocondensation of hydrazines with diketones or alkynes, often catalyzed by palladium or copper (e.g., Suzuki coupling for pyridinyl group introduction) .

Key reagents include triphenylphosphine, Pd catalysts, and microwave-assisted conditions to enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm the integration of the pyridinyl, pyrazole, and sulfonamide groups. For example, the sulfonamide proton appears as a singlet near δ 3.5–4.0 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for the pyrazole-thiophene linkage .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays: Use enzyme inhibition models (e.g., kinase or carbonic anhydrase assays) to measure IC values.

- Cell-based studies: Evaluate cytotoxicity in cancer cell lines (e.g., U87MG glioma cells) via MTT assays, with dose ranges of 1–100 µM .

- ADMET profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

Advanced Research Questions

Q. How can reaction yields be optimized during the Suzuki coupling step for pyridinyl group incorporation?

- Catalyst optimization: Use Pd(PPh) (5 mol%) with ligand additives (e.g., XPhos) to reduce side reactions.

- Solvent selection: Tetrahydrofuran (THF) or dioxane at 60–80°C improves solubility of aromatic intermediates.

- Microwave irradiation: Reduces reaction time from hours to minutes (e.g., 10 min at 300 W) while maintaining >85% yield .

- Post-reaction purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can structural ambiguities in the pyrazole-ethyl-thiophene linkage be resolved?

- 2D NMR techniques: NOESY or ROESY experiments detect spatial proximity between the ethyl linker protons and pyridinyl aromatic protons.

- DFT calculations: Compare computed H NMR chemical shifts with experimental data to validate proposed conformers .

- Single-crystal X-ray diffraction: Resolves bond angles and torsional strain in the ethyl spacer, critical for SAR studies .

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

- Metabolite profiling: Use LC-MS to identify active/inactive metabolites in plasma or liver microsomes.

- Dose recalibration: Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, C) from rodent studies.

- Target engagement assays: Confirm on-target effects via Western blot (e.g., phosphorylation inhibition in signaling pathways) .

Q. How can computational methods predict off-target interactions for this sulfonamide derivative?

- Molecular docking: Screen against databases like ChEMBL or PDB using AutoDock Vina to identify potential off-targets (e.g., cyclooxygenase-2).

- Pharmacophore modeling: Align with known sulfonamide inhibitors (e.g., celecoxib) to assess selectivity risks.

- MD simulations: Run 100-ns trajectories to evaluate binding stability in putative off-target complexes .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.